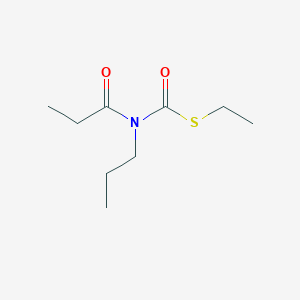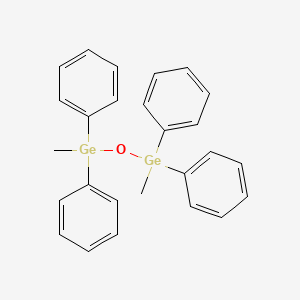
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is an organogermanium compound characterized by its unique molecular structure, which includes two germanium atoms bonded to phenyl groups and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+4PhMgBr→GePh4+4MgBrCl
GePh4+2MeLi→Me2GePh2+2LiPh
The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Purification steps, including recrystallization and chromatography, are employed to ensure the final product is free from impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain polymerization reactions.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism by which 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to stabilize reactive intermediates makes it useful in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane
Uniqueness
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to silicon-based analogs
Propriétés
Numéro CAS |
134889-91-1 |
|---|---|
Formule moléculaire |
C26H26Ge2O |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
methyl-[methyl(diphenyl)germyl]oxy-diphenylgermane |
InChI |
InChI=1S/C26H26Ge2O/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clé InChI |
HFWVEXAXMLGXNW-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)O[Ge](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


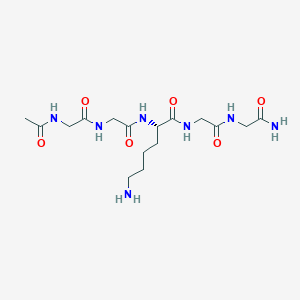
![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
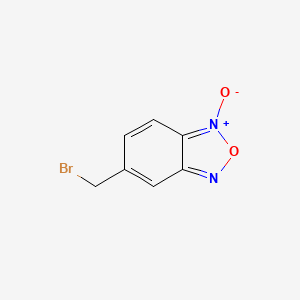

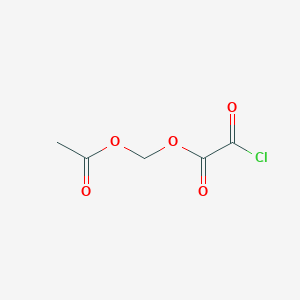
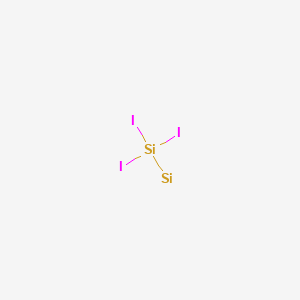
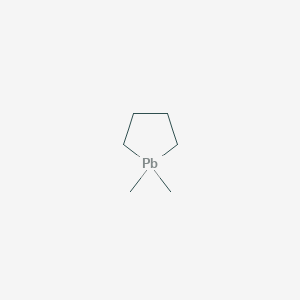
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
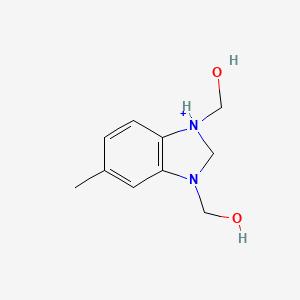
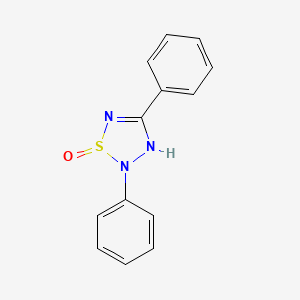
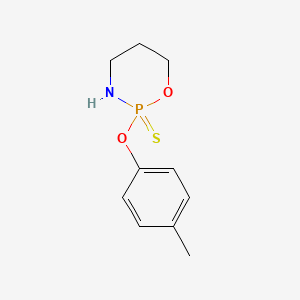
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
